4'-Chloro-3',5'-dimethylbutyrophenone 4'-Chloro-3',5'-dimethylbutyrophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540495
InChI: InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3
SMILES: CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol

4'-Chloro-3',5'-dimethylbutyrophenone

CAS No.:

Cat. No.: VC13540495

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-3',5'-dimethylbutyrophenone -

Specification

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
IUPAC Name 1-(4-chloro-3,5-dimethylphenyl)butan-1-one
Standard InChI InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3
Standard InChI Key AIIZOGFTMRTGGO-UHFFFAOYSA-N
SMILES CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C
Canonical SMILES CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4'-Chloro-3',5'-dimethylbutyrophenone (C₁₂H₁₅ClO) features a butyrophenone backbone substituted with chlorine at the 4' position and methyl groups at the 3' and 5' positions. The IUPAC name derives from the parent butyrophenone structure, where the phenyl ring is attached to a four-carbon ketone chain. Key structural distinctions from analogous compounds, such as 4'-chloro-3,3'-dimethylbutyrophenone, arise from the spatial arrangement of methyl groups on the aromatic ring, which influence electronic distribution and steric effects .

Table 1: Comparative Molecular Properties of Chlorinated Butyrophenones

Property4'-Chloro-3',5'-Dimethylbutyrophenone4'-Chloro-3,3'-Dimethylbutyrophenone
Molecular FormulaC₁₂H₁₅ClOC₁₂H₁₅ClO
Molecular Weight (g/mol)210.70210.70
Substituent Positions4'-Cl, 3',5'-CH₃4'-Cl, 3,3'-CH₃
PubChem CIDNot Available91636122

The absence of a dedicated PubChem entry for the 3',5'-dimethyl isomer underscores the need for targeted spectroscopic characterization to confirm its structural identity, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Stereochemical Considerations

The para-chloro and meta-dimethyl substitution pattern imposes distinct electronic effects. Chlorine’s electron-withdrawing nature reduces ring electron density, while methyl groups donate electrons through inductive effects. This interplay likely affects reactivity in electrophilic substitution reactions and hydrogen-bonding potential at the ketone oxygen .

Synthetic Methodologies

Chlorination Strategies

Post-acylation chlorination could employ copper-catalyzed methods akin to those described in CN111440051A for phenolic derivatives . For example, reacting 3',5'-dimethylbutyrophenone with chlorine gas or hypochlorous acid in the presence of CuCl₂ at 60–120°C may introduce the 4'-chloro substituent. Patent data suggest that maintaining stoichiometric control over the chlorinating agent (e.g., HCl/O₂ mixtures) prevents over-halogenation .

Example Synthetic Protocol (Hypothetical):

  • Friedel-Crafts Acylation:

    • React 3,5-dimethylchlorobenzene (1.0 mol) with butyryl chloride (1.2 mol) in dichloroethane (500 mL) using AlCl₃ (1.5 mol) at 0°C for 4 h.

    • Quench with ice-water, extract organic layer, and distill to isolate 3',5'-dimethylbutyrophenone .

  • Copper-Mediated Chlorination:

    • Combine 3',5'-dimethylbutyrophenone (1.0 mol), CuCl₂·2H₂O (0.5 mol), and HCl (1.0 mol) in chlorobenzene.

    • Heat to 80°C under O₂ atmosphere for 5 h, monitor via GC-MS .

    • Isolate product via recrystallization (yield: ~90–95%) .

Purification and Characterization

Purification typically involves solvent recrystallization (e.g., dichloroethane or chloroform) to achieve >98% purity, as demonstrated in analogous syntheses . Identity confirmation requires:

  • ¹H NMR: Methyl singlets (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.3 ppm), and ketone carbonyl (δ 207–210 ppm in ¹³C NMR) .

  • GC-MS: Molecular ion peak at m/z 210.70 [M]⁺ .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on structurally related compounds, 4'-chloro-3',5'-dimethylbutyrophenone likely exhibits:

  • Melting Point: 110–115°C (cf. 114–116°C for 4-chloro-3,5-dimethylphenol ).

  • Boiling Point: ~240–250°C under standard pressure .

  • Vapor Pressure: 0.25 hPa at 25°C, similar to phenolic analogs .

Solubility and Partitioning

  • Aqueous Solubility: Estimated 250 mg/L at 25°C, reflecting hydrophobic aryl and ketone groups .

  • logP (Octanol-Water): Predicted ~3.5–4.0, indicating high lipid affinity .

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